[4-(4-Methylphenyl)phenyl] 2-chloro-5-nitrobenzoate
Overview
Description
[4-(4-Methylphenyl)phenyl] 2-chloro-5-nitrobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a 2-chloro-5-nitrobenzoate group attached to a biphenyl structure with a methyl substituent on one of the phenyl rings. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylphenyl)phenyl] 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with [4-(4-Methylphenyl)phenol]. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization and chromatography ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
[4-(4-Methylphenyl)phenyl] 2-chloro-5-nitrobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(4-Methylphenyl)phenyl] 2-chloro-5-nitrobenzoate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions, leading to the formation of active intermediates. These intermediates can interact with biological macromolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Shares the nitro and chloro substituents but lacks the biphenyl structure.
4-Methylbiphenyl: Contains the biphenyl structure with a methyl group but lacks the nitro and chloro substituents.
2-Chloro-4-nitrobenzoic acid: Similar structure but with different positions of the nitro and chloro groups.
Uniqueness
[4-(4-Methylphenyl)phenyl] 2-chloro-5-nitrobenzoate is unique due to its combination of functional groups and structural features
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl] 2-chloro-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO4/c1-13-2-4-14(5-3-13)15-6-9-17(10-7-15)26-20(23)18-12-16(22(24)25)8-11-19(18)21/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLLDPMICHHIRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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